molecular formula C7H10N2O3S B1294379 3-amino-4-hydroxy-N-methylbenzenesulfonamide CAS No. 80-23-9

3-amino-4-hydroxy-N-methylbenzenesulfonamide

Cat. No. B1294379
CAS RN: 80-23-9
M. Wt: 202.23 g/mol
InChI Key: NFNLMGYLSDEJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-amino-4-hydroxy-N-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities and applications in medicinal chemistry. The structure of benzenesulfonamides can be modified to produce compounds with different substituents, potentially altering their chemical and physical properties, as well as their biological activity .

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are related to 3-amino-4-hydroxy-N-methylbenzenesulfonamide, can be achieved through a direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed hydrogen autotransfer, which allows for the efficient recognition and differentiation of amino groups in complex molecules .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been extensively studied using various spectroscopic techniques and computational methods. For instance, the molecular structure, vibrational wavenumbers, and electronic absorption wavelengths of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were investigated using both experimental and computational methods, including density functional theory (DFT) . Similarly, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by spectroscopic methods and X-ray crystallography, and its properties were further analyzed using DFT calculations .

Chemical Reactions Analysis

The reactivity of o-amino-N-hydroxybenzenesulfonamides, which are structurally related to 3-amino-4-hydroxy-N-methylbenzenesulfonamide, has been explored in the context of synthesizing fused-ring systems. These compounds can react with aldehydes to form 2-hydroxy-1,2,4-benzothiadiazine 1,1-dioxides, which allow for the addition of another ring to the benzothiadiazine structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride have been determined through crystallographic studies and spectrophotometry. The X-ray diffraction studies provided insights into the crystal and molecular structures, while spectrophotometry was used to determine the acid-base equilibrium constants of the compound . Additionally, the crystal structure and spectroscopic properties of related sulfonamide compounds have been studied, revealing details about their tautomerism and intermolecular interactions .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3-Amino-4-hydroxy-N-methylbenzenesulfonamide is a chemical compound with the CAS Number: 80-23-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Synthesis of New Pyridines

    • Application : This compound has been used in the synthesis of new pyridines with a sulfonamide moiety .
    • Methods of Application : The synthesis involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .
    • Results or Outcomes : The synthesis resulted in new pyridines with a sulfonamide moiety . Unfortunately, the exact quantitative data or statistical analyses were not provided in the source.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-amino-4-hydroxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-9-13(11,12)5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNLMGYLSDEJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058832
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-hydroxy-N-methylbenzenesulfonamide

CAS RN

80-23-9
Record name 3-Amino-4-hydroxy-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-hydroxy-N-methylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-4-hydroxy-N-methylbenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDY4R87ECR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-hydroxy-N-methylbenzenesulfonamide
Reactant of Route 2
3-amino-4-hydroxy-N-methylbenzenesulfonamide
Reactant of Route 3
3-amino-4-hydroxy-N-methylbenzenesulfonamide
Reactant of Route 4
3-amino-4-hydroxy-N-methylbenzenesulfonamide
Reactant of Route 5
3-amino-4-hydroxy-N-methylbenzenesulfonamide
Reactant of Route 6
3-amino-4-hydroxy-N-methylbenzenesulfonamide

Citations

For This Compound
1
Citations
BG Lawhorn, J Philp, AP Graves, DA Holt… - Journal of Medicinal …, 2016 - ACS Publications
Investigation of troponin I-interacting kinase (TNNI3K) as a potential target for the treatment of heart failure has produced a series of substituted N-methyl-3-(pyrimidin-4-ylamino)…
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.